molecular formula C14H19N3O3 B6959774 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-propan-2-ylfuran-2-carboxamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-propan-2-ylfuran-2-carboxamide

Cat. No.: B6959774
M. Wt: 277.32 g/mol
InChI Key: ZHSTVPKFNYSKBD-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-propan-2-ylfuran-2-carboxamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a furan ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-propan-2-ylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-8(2)10-6-7-19-11(10)12(18)16-14(4,5)13-15-9(3)17-20-13/h6-8H,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSTVPKFNYSKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)(C)NC(=O)C2=C(C=CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-propan-2-ylfuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-propan-2-ylfuran-2-carboxamide is unique due to the combination of the oxadiazole and furan rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in research and industry.

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